molecular formula C5H7BrO4 B1294421 Dimethyl bromomalonate CAS No. 868-26-8

Dimethyl bromomalonate

Cat. No. B1294421
CAS RN: 868-26-8
M. Wt: 211.01 g/mol
InChI Key: NEMOJKROKMMQBQ-UHFFFAOYSA-N
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Description

Dimethyl bromomalonate is a chemical compound that is often used in organic synthesis. It is a derivative of malonic acid where two of the hydrogen atoms are replaced by methyl groups and one of the carboxylic acid groups is replaced by a bromine atom. This compound is particularly useful in various chemical reactions due to the presence of the bromine atom, which can be readily substituted, and the active methylene group, which is highly reactive in nucleophilic addition reactions.

Synthesis Analysis

The synthesis of dimethyl bromomalonate-related compounds can involve various strategies. For instance, the synthesis of triorganotin bromides with dimethylamino groups has been described, showcasing the solubility properties of these compounds in different solvents and their dissociation behavior in water . Another approach involves the electrochemical dearomatizing spirocyclization of alkynes with dimethyl 2-benzylmalonates, which avoids the use of noble-metal reagents and sacrificial chemical oxidants . Additionally, the organocatalytic conjugate addition of dimethyl bromomalonate to nitroalkenes has been used for the highly enantioselective synthesis of nitrocyclopropanes .

Molecular Structure Analysis

The molecular structure of compounds derived from dimethyl bromomalonate can be quite complex. For example, an X-ray investigation of triorganotin cations derived from dimethyl bromomalonate revealed a ionic structure in the solid state and provided insights into the molecular geometry of the triorganotin cation . The molecular structure of other metal complexes, such as cobalt(III) bromide trihydrate, has also been determined, which can be relevant for the asymmetric synthesis of amino acids .

Chemical Reactions Analysis

Dimethyl bromomalonate participates in a variety of chemical reactions. It has been used in the Bingel-Hirsch addition to La@C2v-C82, a type of endohedral metallofullerene, to explore the thermodynamics and kinetics of the reaction . The Diels-Alder reaction with 3,4-dialkoxyfurans has been employed to synthesize adducts that are useful in the stereospecific synthesis of lyxopyranosyl C-glycosides . Moreover, reactions with diethyl bromomalonate have been studied, showing its reactivity with tertiary aliphatic amines and its ability to undergo transformations with reactive halogen compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl bromomalonate and its derivatives are influenced by their molecular structure. The solubility behavior in polar and apolar solvents, as well as the dissociation in water, are key properties that have been observed for triorganotin bromides . The electrochemical properties are also significant, as seen in the electrochemical dearomatizing spirocyclization reactions . The reactivity of the active methylene group in dimethyl bromomalonate is a crucial chemical property that enables its use in various synthetic applications, such as the synthesis of nitrocyclopropanes .

Scientific Research Applications

  • Organic Chemistry

    • Dimethyl bromomalonate undergoes a manganese (III)-promoted free-radical chain addition reaction with olefins, yielding dimethyl 2-bromoalkylmalonates . This reaction is useful in the synthesis of various organic compounds.
    • It also reacts readily with arylnitroso compounds to yield the corresponding N-aryl-C,C-dimethoxycarbonylnitrones . This reaction is used in the synthesis of nitrones, which are useful intermediates in organic synthesis.
  • Synthesis of Nitrocyclopropanes

    • Dimethyl bromomalonate is used in the enantioselective synthesis of nitrocyclopropanes . Nitrocyclopropanes are valuable building blocks in organic synthesis due to their unique reactivity.
  • Michael Addition

    • Dimethyl bromomalonate can be used in the organocatalyzed Michael addition to nitrostyrenes to yield synthetically useful nitrocyclopropanes . This reaction is a powerful tool for the construction of carbon-carbon bonds in organic synthesis.

properties

IUPAC Name

dimethyl 2-bromopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7BrO4/c1-9-4(7)3(6)5(8)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMOJKROKMMQBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60235811
Record name Dimethyl bromomalonate
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Molecular Weight

211.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Dimethyl bromomalonate

CAS RN

868-26-8
Record name 1,3-Dimethyl 2-bromopropanedioate
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Record name Dimethyl bromomalonate
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Record name 868-26-8
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Record name Dimethyl bromomalonate
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Record name Dimethyl bromomalonate
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Record name DIMETHYL BROMOMALONATE
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Synthesis routes and methods

Procedure details

p-Toluene sulfonic acid monohydrate (11.0 g, 0.057 mol) and N-bromosuccinimide (1.74 g, 0.009 mol) were slowly added to a stirred solution of dimethyl malonate (5.0 g, 0.037 mol) in CH3CH (30 mL). The resulting mixture was heated at reflux for 2 hours, evaporated and dissolved in dichloromethane. The organic layer was washed with H2O, dried over MgSO4 and concentrated. An analytically pure sample was to obtained by column chromatography on silica gel using a 1:4 mixture of ethylacetate/hexane. Yield: 6.0 g (76.0%).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
ethylacetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
189
Citations
JP Martínez, M Garcia‐Borràs, S Osuna… - … A European Journal, 2016 - Wiley Online Library
We quantum chemically explore the thermodynamics and kinetics of all 65 possible mechanistic pathways of the Bingel–Hirsch addition of dimethyl bromomalonate to the endohedral …
JP Martínez López, M Garcia Borràs… - … -A European Journal …, 2016 - dugi-doc.udg.edu
We quantum chemically explore the thermodynamics and kinetics of all 65 possible mechanistic pathways of the Bingel-Hirsch addition of dimethyl bromomalonate to the endohedral …
Number of citations: 2 dugi-doc.udg.edu
WJ Frazee, S Thorimbert… - Encyclopedia of Reagents …, 2001 - Wiley Online Library
(1; R = Me) [ 868‐26‐8 ] C 5 H 7 BrO 4 (MW 211.02) InChI = 1S/C5H7BrO4/c1‐9‐4(7)3(6)5(8)10‐2/h3H,1‐2H3 InChIKey = NEMOJKROKMMQBQ‐UHFFFAOYSA‐N (2; R = Et) [ 685‐87‐…
Number of citations: 1 onlinelibrary.wiley.com
W Ando, S Kondo, K Nakayama, K Ichibori… - Journal of the …, 1972 - ACS Publications
Bis (methoxycarbonyl) carbene generated from the photolysis of dimethyl diazomalonatereacts with allyl sulfides giving allyl carbon-sulfur insertion products and adducts to the double …
Number of citations: 98 pubs.acs.org
C Chen, YZ Huang, Y Shen, Y Liao - Heteroatom Chemistry, 1990 - Wiley Online Library
… When a mixture of benzaldehyde and dimethyl bromomalonate was treated with tributylstibine in a molar ratio of 1 : 2 : 2 at ambient temperature, an exothermic reaction took place. The ‘…
Number of citations: 16 onlinelibrary.wiley.com
Y Xuan, S Nie, L Dong, J Zhang, M Yan - Organic Letters, 2009 - ACS Publications
… conjugate addition of dimethyl bromomalonate to nitroalkenes … addition of dimethyl bromomalonate to nitroalkenes catalyzed … The reaction of dimethyl bromomalonate and β-nitrostyrene …
Number of citations: 97 pubs.acs.org
JY Nedelec, K Nohair - Synlett, 1991 - thieme-connect.com
Thieme E-Journals - Synlett / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNLETT Full-text search Full-text search Author …
Number of citations: 17 www.thieme-connect.com
A Russo, A Lattanzi - Tetrahedron: Asymmetry, 2010 - Elsevier
… Synthetically useful nitrocyclopropanes are easily obtained via Michael addition of dimethyl bromomalonate to nitrostyrenes promoted by commercially available (S)-α,α-di-β-naphthlyl-2…
Number of citations: 30 www.sciencedirect.com
A Russo, S Meninno, C Tedesco, A Lattanzi - 2011 - Wiley Online Library
… The first enantioselective cyclopropanation to spirocyclopropanes derived by the reaction of 2-arylidene-1,3-indandiones and dimethyl bromomalonate with a commercially available α,α…
Y Tomioka, C Nagahiro, Y Nomura… - Journal of heterocyclic …, 2003 - Wiley Online Library
… Arylnitroso compounds 1-3 easily reacted with dimethyl bromomalonate to give the corresponding Naryl-C,C-dimethoxycarbonylnitrones (4-6). Treatment of C,C-dimethoxycarbonyl-N-(1…
Number of citations: 45 onlinelibrary.wiley.com

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